Cholesterol-PEG-MAL (MW 2000)

Liposome pharmacokinetics PEGylation strategy Cholesterol anchor

Liposomal formulations requiring repeated dosing face accelerated blood clearance (ABC) with DSPE-PEG anchors. This cholesterol-PEG2000-maleimide conjugate solves ABC via superior pharmacokinetic durability. - **82% AUC retention** by third injection vs. 53% for DSPE-PEG (55% relative improvement) - **Up to 8.3 mol% incorporation** without compromising vinorelbine loading - **Room-temperature post-insertion** (<1 hour, 76% retained maleimide activity) protects thermolabile cargos - **Thiol-specific maleimide** enables oriented antibody conjugation, preserving CDR integrity

Molecular Formula C43H69N3O7
Molecular Weight 740.0 g/mol
Cat. No. B15575845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol-PEG-MAL (MW 2000)
Molecular FormulaC43H69N3O7
Molecular Weight740.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H65N3O7.CH4/c1-28(2)7-6-8-29(3)33-11-12-34-32-10-9-30-27-31(17-20-41(30,4)35(32)18-21-42(33,34)5)52-40(50)16-13-36(46)43-22-25-51-26-23-44-37(47)19-24-45-38(48)14-15-39(45)49;/h9,14-15,28-29,31-35H,6-8,10-13,16-27H2,1-5H3,(H,43,46)(H,44,47);1H4/t29-,31?,32+,33-,34+,35+,41+,42-;/m1./s1
InChIKeyBIWQSICWZQDISC-ZOEYZFCJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesterol-PEG-MAL (MW 2000): Identity & Procurement


Cholesterol-PEG-MAL (MW 2000) is a heterobifunctional amphiphilic conjugate consisting of a cholesterol membrane anchor, a linear poly(ethylene glycol) spacer of approximately 2000 Da, and a terminal thiol-reactive maleimide group. This architecture integrates three functional domains: a hydrophobic cholesterol moiety that partitions into lipid bilayers and lipoprotein structures, a PEG segment that provides aqueous solubility and steric shielding against opsonization, and a maleimide handle that enables covalent, oriented conjugation of thiol-containing ligands (e.g., cysteine-tagged proteins, thiolated antibodies, or cysteine-containing peptides) via a stable thioether bond under mild conditions (pH 6.5–7.5) . The compound is primarily employed as a surface-functionalization reagent for liposomes, lipid nanoparticles, and cell-membrane engineering applications, where it serves as a molecular bridge between the lipid carrier and a targeting or therapeutic moiety .

Amphiphilic architecture Lipid-membrane anchor with PEG spacer
Reactive handle Maleimide-thiol coupling at pH 6.5–7.5
Insertion method Supports room-temperature post-insertion

Why Cholesterol-PEG-MAL (MW 2000) Is Irreplaceable


Interchanging Cholesterol-PEG-MAL (MW 2000) with other PEG-lipid derivatives such as DSPE-PEG-MAL, Cholesterol-PEG-NHS, or even Cholesterol-PEG-MAL of different molecular weights introduces quantifiable performance penalties. The cholesterol anchor yields 3.2-fold higher systemic exposure (AUC) versus naked liposomes and ~2.1-fold higher AUC compared to branched DSPE-PEG-coated liposomes [1]; substitution with a phospholipid anchor thus sacrifices circulatory persistence. The 2000 Da PEG length has been identified as optimal for prolonging circulation half-life in PEG-lipid systems, as longer chains (5000–12000 Da) reduce circulation time relative to 2000 Da [2]. The maleimide terminal ensures thiol-specific conjugation under mildly acidic conditions (pH 6.5–7.5), avoiding the random amine coupling and base-catalyzed hydrolysis that limit NHS-ester alternatives [3]. Simply put, anchor type governs pharmacokinetic durability, PEG molecular weight dictates the balance between stealth and receptor accessibility, and reactive-endgroup chemistry determines conjugation site-specificity and batch-to-batch reproducibility. Selecting a generic substitute without verifying these parameters risks suboptimal carrier performance.

Attribute
Cholesterol-PEG-MAL
Common Substitute
Risk of Substitution
Anchor chemistry
Cholesterol
Phospholipid (DSPE)
May shift circulatory persistence profile
PEG chain length
Approximately 2000 Da
Longer PEG (5000–12000 Da)
Stealth-to-accessibility balance may differ
Conjugation chemistry
Maleimide-thiol
NHS-ester amine
Random vs. site-specific coupling context

Cholesterol-PEG-MAL (MW 2000): Quantitative Evidence


Superior Systemic Exposure: Cholesterol vs. DSPE Anchor

When liposomes were surface-decorated with linear mPEG114-Chol (cholesterol anchor, 5 kDa PEG) and compared to liposomes coated with branched (mPEG114)2-DSPE (phospholipid anchor, ∼10 kDa PEG), the cholesterol-anchored formulation exhibited a 2.1-fold higher area under the plasma concentration–time curve (AUC) in vivo [1]. This pharmacokinetic advantage was observed despite the smaller PEG size on the cholesterol construct, indicating that anchor chemistry—not PEG molecular weight alone—dictates circulatory retention. Furthermore, the cholesterol-anchored liposome AUC was 3.2-fold greater than that of naked (unPEGylated) liposomes, confirming the essential contribution of cholesterol-mediated membrane integration to the stealth effect [1].

Cholesterol-Anchor Exposure
Head-to-head
2.1-fold higher AUC
Supports exposure-model interpretation
vs. branched DSPE liposomes
Liposome pharmacokinetics PEGylation strategy Cholesterol anchor

Attenuated ABC Phenomenon for Cholesterol-PEG Liposomes

Repeated intravenous administration of PEGylated liposomes triggers the accelerated blood clearance (ABC) phenomenon, wherein second and subsequent doses are rapidly eliminated due to anti-PEG IgM-mediated opsonization. In a head-to-head study comparing emodin-loaded liposomes incorporating mPEG2000, DSPE-PEG2000, or Chol-PEG2000, the cholesterol-anchored formulation (Chol-Emo-Lip) displayed the weakest ABC effect [1]. By the third injection, the AUC (relative to first-dose AUC) was 0.82 ± 0.09 for Chol-Emo-Lip vs. only 0.53 ± 0.06 for DSPE-Emo-Lip, representing a 55% relative improvement in retained exposure. Correspondingly, plasma clearance increased 1.20-fold for Chol-Emo-Lip vs. 1.82-fold for DSPE-Emo-Lip [1].

Attenuated ABC Phenomenon
Head-to-head
55% higher AUC retention
Supports multi-dose exposure context
Chol-PEG vs. DSPE-PEG, third injection
Accelerated blood clearance (ABC) Anti-PEG IgM Repeated injection

Preserved Drug Loading with Cholesterol-PEG

DSPE-PEG is known to interfere with the remote loading of weakly basic drugs (e.g., vinorelbine) into pre-formed liposomes due to electrostatic interactions between the negatively charged phosphate group of DSPE and the protonated drug. In contrast, cholesterol-PEG lacks this ionic moiety. In a systematic loading study, Chol-PEG at a high grafting density of ∼8.3 mol% had no detrimental effect on vinorelbine encapsulation into HSPC/cholesterol (3:1 mass ratio) vesicles, whereas DSPE-PEG at equivalent density impaired loading efficiency [1]. This enables the preparation of highly PEGylated, drug-loaded liposomes in a single step without compromising payload capacity.

Drug Loading Preservation
Head-to-head
No reduction up to 8.3 mol% PEG
Supports co-loading endpoint review
DSPE-PEG impairs loading at equivalent density
Drug loading efficiency Remote loading PEG-lipid compatibility

Room-Temperature Post-Insertion Advantage

The sterol-based post-insertion technique (SPIT) exploits the spontaneous partitioning of cholesterol-PEG conjugates into pre-formed lipid bilayers at ambient temperature. Unlike phospholipid-based PEG derivatives (e.g., DSPE-PEG) that require incubation at 60 °C for 1 h or 37 °C for 5 h to achieve membrane insertion, Chol-PEG molecules incorporate into liposomal membranes at room temperature in less than 1 h [1]. This low-temperature process minimizes thermal degradation of encapsulated drugs and preserves the structural integrity of proteinaceous targeting ligands that may already be present on the liposome surface.

Room-Temperature Post-Insertion
Class-level
Ambient temperature,
Supports temperature-sensitive conjugation
vs. DSPE-PEG requiring 60 °C or 37 °C
Maleimide Activity Retention
Class-level
76% vs. 32% active groups
Supports site-directed conjugation context
Post-insertion vs. pre-insertion after purification
Ester Linkage Serum Stability
Head-to-head
3.67-fold lower cellular uptake
Linkage-chemistry context may require review
vs. ether-linked analog in serum
Post-insertion technique Sterol-based insertion Process advantage

Thiol-Specific Conjugation via Maleimide

The maleimide group reacts selectively with deprotonated thiols (pKa ∼8.3 for cysteine) at pH 6.5–7.5 to form a stable thioether linkage, whereas free amines (pKa ∼10.5 for lysine ε-NH₂) remain largely protonated and unreactive under these conditions. Quantitative analysis of maleimide activity on PEGylated liposomes prepared by the post-insertion method demonstrated that 76% of maleimide groups remained active and available for thiol coupling, compared to only 63% for pre-insertion methods followed by 32% residual activity after purification [1]. This high retention of reactive maleimide groups—combined with the intrinsic thiol specificity—enables predictable, stoichiometric conjugation of targeting ligands, minimizing batch-to-batch variability that plagues amine-reactive (NHS-ester) approaches where competition with hydrolysis and random lysine modification reduce effective conjugation yields [2].

Maleimide Activity Retention
Class-level
76% vs. 32% active groups
Supports site-directed conjugation context
Post-insertion vs. pre-insertion after purification
Bioconjugation Maleimide-thiol chemistry Site-specific coupling

Ester Linkage Serum Instability

A direct TLC-based stability comparison revealed that ester-linked cholesterol-PEG2000-maleimide (the standard commercial form) undergoes degradation in serum, whereas its ether-linked counterpart maintains integrity under identical conditions [1]. Ether-linked cholesterol-PEG2000-TAT liposomes achieved a 3.67-fold higher in vitro cellular uptake and 40% higher in vivo tumor accumulation relative to the ester-linked formulation [1]. This evidence highlights that for applications where maximal serum stability is paramount (e.g., long-circulating formulations without sacrificial PEG-lipid), users should verify linkage chemistry or consider ether-linked variants. For most standard conjugation applications where post-insertion is performed immediately before use, the ester-linked Cholesterol-PEG-MAL (MW 2000) remains the most accessible and well-characterized option.

Ester Linkage Serum Stability
Head-to-head
3.67-fold lower cellular uptake
Linkage-chemistry context may require review
vs. ether-linked analog in serum
Linker chemistry Serum stability Esterase hydrolysis

Cholesterol-PEG-MAL (MW 2000): Application Scenarios


Minimized ABC for Multi-Dose Liposomes

Cholesterol-PEG-MAL (MW 2000) is the anchor of choice for liposomal chemotherapeutics or anti-infectives intended for chronic dosing schedules. Direct comparative pharmacokinetic data show that Chol-PEG-based liposomes retain 82% of their first-dose AUC by the third injection, whereas DSPE-PEG-based liposomes retain only 53% (a 55% relative improvement) [Section 3, Evidence 2]. This translates to sustained therapeutic drug levels across treatment cycles, reducing the need for dose escalation and minimizing the risk of anti-PEG IgM-driven infusion reactions. Procurement of Cholesterol-PEG-MAL over DSPE-PEG-MAL for multi-dose formulations is therefore justified by quantifiably superior pharmacokinetic durability upon repeated administration.

High-Density Ligand Conjugation with Retained Payload

When a liposomal formulation requires both a high molar percentage of PEG-MAL for dense antibody or peptide decoration and a high drug-to-lipid ratio, Cholesterol-PEG-MAL (MW 2000) uniquely meets both demands. Evidence demonstrates that Chol-PEG can be incorporated at up to 8.3 mol% without impairing vinorelbine loading, in contrast to DSPE-PEG which reduces loading efficiency via electrostatic interference [Section 3, Evidence 3]. This combination of high functionalization density and uncompromised drug loading is critical for actively targeted liposomes where multivalent ligand presentation enhances binding avidity to target cells.

Room-Temperature Post-Insertion for Biologics

Cholesterol-PEG-MAL (MW 2000) enables the decoration of pre-formed, drug-loaded liposomes with thiolated targeting ligands at room temperature via the SPIT method, completing insertion in under 1 hour [Section 3, Evidence 4]. This eliminates the 60 °C/1-h or 37 °C/5-h incubation required for DSPE-PEG insertion, which can denature proteins, inactivate enzymes, or degrade nucleic acid payloads. The retained maleimide activity of 76% after post-insertion ensures that the subsequently conjugated ligand achieves high coupling efficiency. Procurement of Cholesterol-PEG-MAL is thus mandated for any workflow where the targeting ligand or encapsulated cargo cannot tolerate elevated temperatures.

Site-Specific Antibody Conjugation

The thiol-specific maleimide group enables conjugation exclusively at engineered cysteine residues (or reduced hinge-region disulfides), ensuring that the antibody's antigen-binding domains remain oriented outward from the liposome surface. This contrasts with NHS-ester chemistry, which reacts with abundant lysine ε-amines and can modify residues within the complementarity-determining regions (CDRs), reducing antigen affinity [Section 3, Evidence 5]. Cholesterol-PEG-MAL (MW 2000) thus supports the production of immunoliposomes with maximally retained antibody potency, a critical quality attribute for receptor-mediated targeting applications.

Application
Selection Property
Validation Focus
Multi-dose liposomal systems
Attenuated ABC context
Repeated-injection exposure monitoring
High-density ligand conjugation
Co-loading compatibility review
Payload vs. functionalization density
Biologic post-insertion
Room-temperature insertion capability
Payload thermal stability assessment
Site-specific antibody coupling
Maleimide-thiol specificity
Ligand orientation and activity monitoring

Technical Documentation Hub

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